N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide
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Overview
Description
N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1-benzofuran-5-yl and 2-methylbenzamide.
Reaction Conditions: The reaction involves the use of solvents like tetrahydrofuran (THF) and reagents such as sodium hydride (NaH) and methyl iodide (CH3I).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Using techniques like column chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Benzothiophene: Contains a sulfur atom instead of oxygen, with comparable pharmacological properties.
Coumarin: Another heterocyclic compound with a benzene ring fused to a lactone.
Uniqueness
N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-4-2-3-5-15(12)18(21)19-11-16(20)13-6-7-17-14(10-13)8-9-22-17/h2-7,10,16,20H,8-9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGKIXYKJDTION-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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